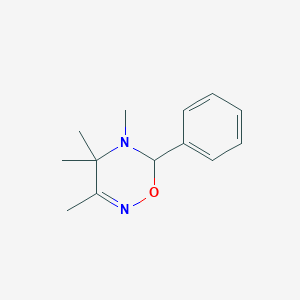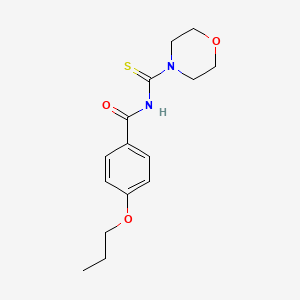![molecular formula C16H12FIN2OS B10865446 1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea](/img/structure/B10865446.png)
1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea is a synthetic organic compound characterized by the presence of fluorine and iodine atoms attached to phenyl rings, along with an acrylamide and thiourea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea typically involves the reaction of 4-fluorophenylacryloyl chloride with 4-iodophenylthiourea. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas or acrylamides.
Aplicaciones Científicas De Investigación
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-Methoxyphenyl)thiourea
- N-[3-(4-Fluorophenyl)acryloyl]-N’-Isopropylthiourea
- N-[3-(4-Fluorophenyl)acryloyl]phenylalanine
Uniqueness
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. These halogen atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H12FIN2OS |
|---|---|
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
(E)-3-(4-fluorophenyl)-N-[(4-iodophenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C16H12FIN2OS/c17-12-4-1-11(2-5-12)3-10-15(21)20-16(22)19-14-8-6-13(18)7-9-14/h1-10H,(H2,19,20,21,22)/b10-3+ |
Clave InChI |
QHSVCHXOAWXNTL-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)I)F |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-bromo-4-methylphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10865368.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea](/img/structure/B10865379.png)
![methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate](/img/structure/B10865381.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10865389.png)
![4-[(4-methoxyphenyl)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10865396.png)
![10-(2-Furylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865405.png)
![11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865416.png)
![N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865419.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10865431.png)
![10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865436.png)


![2-(1-benzyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10865454.png)
![4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10865455.png)
